Bienvenue dans la boutique en ligne BenchChem!

4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol

DXP synthase antimicrobial target isoprenoid biosynthesis

4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol, also known as 2,3,4-trihydroxybenzaldehyde oxime, is a trihydroxybenzaldoxime with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol. The compound features a 1,2,3,4-tetrasubstituted benzene ring bearing three adjacent hydroxyl groups and an (E)-configured oxime moiety, placing it within the broader class of hydroxybenzaldoximes that have attracted attention as enzyme inhibitors and synthetic intermediates.

Molecular Formula C7H7NO4
Molecular Weight 169.13
CAS No. 41273-95-4
Cat. No. B3342933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol
CAS41273-95-4
Molecular FormulaC7H7NO4
Molecular Weight169.13
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=NO)O)O)O
InChIInChI=1S/C7H7NO4/c9-5-2-1-4(3-8-12)6(10)7(5)11/h1-3,9-12H/b8-3+
InChIKeyBIKJYLCODCGCEF-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol (CAS 41273-95-4) – Chemical Identity, Class, and Procurement Baseline


4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol, also known as 2,3,4-trihydroxybenzaldehyde oxime, is a trihydroxybenzaldoxime with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . The compound features a 1,2,3,4-tetrasubstituted benzene ring bearing three adjacent hydroxyl groups and an (E)-configured oxime moiety, placing it within the broader class of hydroxybenzaldoximes that have attracted attention as enzyme inhibitors and synthetic intermediates [1].

Why 2,3,4-Trihydroxybenzaldehyde Oxime Cannot Be Replaced by Other Trihydroxybenzaldoxime Isomers


Trihydroxybenzaldoximes are not interchangeable because the position of the three hydroxyl groups directly determines enzyme inhibition potency, redox behaviour, and synthetic utility. In DXP synthase assays, the 2,4,5-isomer exhibits a Ki of 18.4 µM while the 3,4,5-isomer shows a Ki of 29.4 µM – a 1.6-fold difference arising solely from hydroxyl arrangement [1]. The 2,3,4-isomer additionally carries a catechol-like ortho-dihydroxy motif that enables redox cycling not possible with the 3,4,5-isomer [1], and it is the only isomer that serves as a direct, stable derivative of 2,3,4-trihydroxybenzaldehyde, the essential intermediate in benserazide synthesis [2]. Substituting any other isomer would eliminate this critical synthetic lineage.

Quantitative Differentiation Evidence for 2,3,4-Trihydroxybenzaldehyde Oxime (CAS 41273-95-4) vs. Closest Analogs


DXP Synthase Inhibition: 2,3,4-Isomer Represents Unexplored Chemical Space Relative to 2,4,5- and 3,4,5-Isomers

The 2,4,5-trihydroxybenzaldoxime inhibits E. coli DXP synthase with a Ki of 18.4 ± 3.4 µM, and the 3,4,5-trihydroxy isomer shows a Ki of 29.4 ± 3.7 µM under identical conditions [1]. Both act as D-GAP-competitive inhibitors. The 2,3,4-trihydroxy isomer (CAS 41273-95-4) was not included in this screen, leaving its activity against DXP synthase unknown and representing a structurally distinct, untested chemotype for inhibitor discovery [1].

DXP synthase antimicrobial target isoprenoid biosynthesis

Antiproliferative Activity: 2,3,4-Trihydroxybenzaldoxime Copper Complex Exhibits Reduced Cytotoxicity vs. 2,3-Dihydroxy Analog

The copper(II) complex of 2,3,4-trihydroxybenzaldoxime showed markedly lower antiproliferative activity against L1210 murine leukemia cells in vitro compared with the copper(II) complex of 2,3-dihydroxybenzaldoxime, which displayed an IC50 below 3 µg/mL [1]. The 2,3,4-trihydroxy derivative was described as having 'much lower activity than had the dihydroxybenzaldoxime derivatives' [1].

antiproliferative copper complex L1210 leukemia

Synthetic Lineage: Unmatched Utility as a Direct, Stable Derivative of the Benserazide Intermediate 2,3,4-Trihydroxybenzaldehyde

2,3,4-Trihydroxybenzaldehyde is the essential carbonyl intermediate in the manufacture of benserazide, a peripheral dopa-decarboxylase inhibitor used in combination with L-DOPA for Parkinson's disease [1]. The oxime 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol is the direct condensation product of this aldehyde with hydroxylamine and serves as a crystallizable, storage-stable form for purification, characterization, or controlled release of the aldehyde in synthetic sequences [1]. No other trihydroxybenzaldoxime isomer (2,4,5-; 3,4,5-; 2,4,6-) holds this specific synthetic relationship to a registered pharmaceutical intermediate.

benserazide synthesis pharmaceutical intermediate protected aldehyde

High-Priority Application Scenarios for 4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol (CAS 41273-95-4) Based on Quantitative Differentiation Evidence


Antimicrobial Drug Discovery: Screening the Untested 2,3,4-Isomer Against DXP Synthase

Given that the 2,4,5- and 3,4,5-trihydroxybenzaldoximes are validated low-micromolar D-GAP-competitive DXP synthase inhibitors [1], the 2,3,4-isomer (CAS 41273-95-4) represents a structurally distinct, unexplored scaffold for inhibitor screening. Its catechol-like ortho-dihydroxy arrangement may confer redox-dependent inhibition modes not available to the 3,4,5-isomer [1]. Procurement of this specific isomer enables head-to-head profiling against the known comparators and may reveal a novel selectivity or potency window for antimicrobial target validation.

Pharmaceutical Intermediate Procurement for Benserazide Manufacturing and Analog Synthesis

Because 2,3,4-trihydroxybenzaldehyde is the essential intermediate for benserazide [2], its oxime form (CAS 41273-95-4) provides a stable, crystallizable derivative that can be used for aldehyde protection, purification, or controlled release in multi-step synthetic processes [2]. No other trihydroxybenzaldoxime isomer can serve this role. Industrial procurement for benserazide-related chemistry must therefore specify the 2,3,4-isomer exclusively.

Chemical Biology Probe Development Requiring Low Intrinsic Cytotoxicity

The copper(II) complex of 2,3,4-trihydroxybenzaldoxime exhibits substantially reduced antiproliferative activity relative to the 2,3-dihydroxybenzaldoxime copper complex (IC50 < 3 µg/mL) [3]. This lower cytotoxicity makes the 2,3,4-isomer a preferred scaffold for developing metal-based chemical biology probes where target engagement must be studied without confounding antiproliferative effects.

Quote Request

Request a Quote for 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.